2-((Benzyloxy)methyl)-2-methyloxirane

Overview

Description

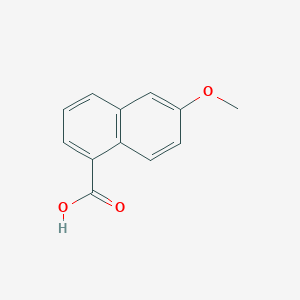

2-((Benzyloxy)methyl)-2-methyloxirane is a chemical compound that is part of a broader class of organic compounds known as oxiranes or epoxides. These compounds are characterized by a three-membered cyclic ether structure, which includes an oxygen atom and two carbon atoms. The presence of the benzyloxy group suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.

Synthesis Analysis

The synthesis of related compounds often involves the use of benzyl ethers and esters, as described in the preparation of benzyl ethers using 2-benzyloxypyridine . This method provides a mild and convenient approach for the synthesis of benzyl ethers, which could be adapted for the synthesis of 2-((Benzyloxy)methyl)-2-methyloxirane. Additionally, the synthesis of glycerol derivatives, such as the enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, involves a modified Gabriel synthesis and could offer insights into the synthesis of similar oxirane compounds .

Molecular Structure Analysis

The molecular structure of oxirane compounds is typically characterized by X-ray crystallography. For instance, the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid have been determined, providing valuable information about the geometric parameters of the oxirane ring and its substituents . Such structural analyses are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Oxiranes are known to undergo various chemical reactions due to the strain in the three-membered ring and the reactivity of the ether oxygen. For example, the reaction of 2-methyl-2-cinnamoyloxirane with benzylamine results in the formation of stereoisomeric piperidones, which can be further modified through debenzylation and methylation . These reactions highlight the potential transformations that 2-((Benzyloxy)methyl)-2-methyloxirane could undergo to yield new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane compounds are influenced by their molecular structure. For instance, the presence of substituents on the oxirane ring can affect the compound's boiling point, solubility, and stability. The reactivity of the oxirane ring makes these compounds useful intermediates in organic synthesis, as they can participate in ring-opening reactions and serve as precursors to a variety of functional groups .

Scientific Research Applications

Synthesis Applications

The compound 2-((Benzyloxy)methyl)-2-methyloxirane and its derivatives find extensive use in synthesis applications. For instance, a study conducted by March et al. (1995) describes the preparation of Methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate, through a reaction involving (2-benzyloxy)ethyloxirane (March, Figueredo, Font, & Monsalvatje, 1995). Another study by Poon and Dudley (2006) discusses the use of 2-Benzyloxy-1-methylpyridinium triflate in converting alcohols to benzyl ethers, demonstrating the compound's role in benzylation reactions (Poon & Dudley, 2006).

Catalysis and Reaction Mechanisms

2-((Benzyloxy)methyl)-2-methyloxirane is also involved in various catalytic processes and reaction mechanisms. For instance, Takeichi, Ishimori, and Tsuruta (1979) utilized an optically active cobalt complex for synthesizing methyloxirane, showcasing the compound's role in asymmetric catalysis (Takeichi, Ishimori, & Tsuruta, 1979). Moreover, research by Ellis, Golding, and Watson (1985) explored the alkylations of protected amino acids by methyloxirane, providing insights into its reactivity and potential use in stereospecific syntheses (Ellis, Golding, & Watson, 1985).

Material Science Applications

In the field of material science, 2-((Benzyloxy)methyl)-2-methyloxirane derivatives have been employed for various applications. For example, a study by Dagdag et al. (2019) describes the use of epoxy pre-polymers (derived from such compounds) as materials for corrosion inhibition of carbon steel in acidic mediums, indicating the compound's utility in developing corrosion-resistant materials (Dagdag et al., 2019).

properties

IUPAC Name |

2-methyl-2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(9-13-11)8-12-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAMGLPHDPDNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)